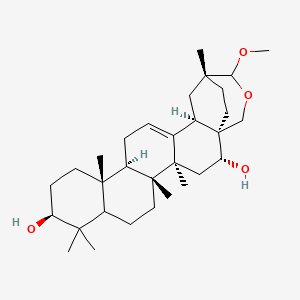
4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a methoxyphenyl group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one can be achieved through various organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one can be used in various scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties or as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of dyes, polymers, or other materials.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the dimethylamino and methoxy groups can affect its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)-3-phenylbut-3-en-2-one: Lacks the methoxy group, which can alter its reactivity and properties.
4-(Dimethylamino)-3-(2-hydroxyphenyl)but-3-en-2-one: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Propiedades
| 74017-72-4 | |
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-(dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H17NO2/c1-10(15)12(9-14(2)3)11-7-5-6-8-13(11)16-4/h5-9H,1-4H3 |
Clave InChI |
KZBJYJDQBAUVOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CN(C)C)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)

![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
